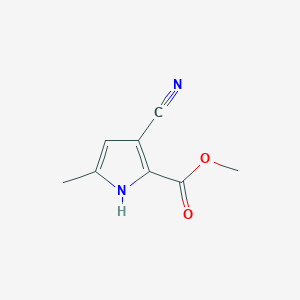

Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5-3-6(4-9)7(10-5)8(11)12-2/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKRSIZYAVDKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444948 | |

| Record name | Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203207-05-0 | |

| Record name | Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Methyl 3 Cyano 5 Methyl 1h Pyrrole 2 Carboxylate

Established Synthetic Routes to Pyrrole-2-carboxylates

The construction of the pyrrole-2-carboxylate core is achievable through several robust and well-documented synthetic strategies. These methods provide a foundational framework for accessing a wide variety of substituted pyrroles.

The Hantzsch pyrrole (B145914) synthesis is a classical and versatile method for constructing the pyrrole ring. eurekaselect.com The reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.org This approach directly installs a carboxylate group at the 2-position of the pyrrole ring, making it highly relevant for the synthesis of pyrrole-2-carboxylates.

The general mechanism proceeds through the formation of an enamine from the β-ketoester and ammonia/amine. quimicaorganica.org This enamine then performs a nucleophilic attack on the α-haloketone. The subsequent steps involve an intramolecular cyclization followed by a dehydration step to yield the aromatic pyrrole ring. wikipedia.orgquimicaorganica.org

Table 1: Key Steps in Hantzsch Pyrrole Synthesis Mechanism

| Step | Description | Intermediate |

| 1 | Amine condensation with β-ketoester | Enamine |

| 2 | Nucleophilic attack on α-haloketone | Imine intermediate |

| 3 | Intramolecular cyclization | 5-membered ring |

| 4 | Dehydration/Aromatization | Substituted Pyrrole |

This table outlines the fundamental transformations in the classical Hantzsch pyrrole synthesis.

Modifications to the Hantzsch synthesis have been developed to improve its efficiency and scope. These include solid-phase synthesis, where one of the reactants is attached to a polymer resin, facilitating easier purification. nih.gov Additionally, mechanochemical methods using high-speed vibration milling have been employed to create solvent-free, one-pot processes that can proceed from ketones, amines, and β-dicarbonyl compounds via an in-situ α-iodination followed by the Hantzsch condensation. researchgate.net

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high atom economy and synthetic efficiency by combining three or more reactants in a single step to form a complex product. rsc.orgrsc.org Several MCRs are known for the synthesis of highly functionalized pyrroles, which are particularly suitable for constructing the dense substitution pattern found in Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate. researchgate.net

These reactions often involve a domino sequence of condensation, addition, and cyclization steps. For example, a four-component reaction between an amine, an aldehyde, a diketone, and a nitroalkane can yield polysubstituted pyrroles under mild conditions, often promoted by green catalysts like gluconic acid in an aqueous solution. orientjchem.org Another strategy involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines to selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com The versatility of MCRs allows for the rapid generation of diverse pyrrole libraries by simply varying the starting components. bohrium.com

The [3+2] cycloaddition strategy is a highly effective method for the convergent synthesis of five-membered heterocyclic rings, including pyrroles. nih.gov A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. nih.gov In this reaction, TosMIC reacts with an electron-deficient alkene (a Michael acceptor) under basic conditions to form the pyrrole ring. nih.govnih.gov This method is advantageous due to its operational simplicity and the commercial availability of TosMIC. nih.gov

The mechanism involves the deprotonation of TosMIC to form an anion, which then undergoes a Michael addition to the activated alkene. This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the isocyanide carbon, leading to a five-membered ring intermediate. Elimination of the tosyl group subsequently drives the aromatization to the pyrrole product. researchgate.net More recent advancements in this area include the development of photocatalytic radical [3+2] annulation strategies, which allow for the synthesis of polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org

Specific Synthesis of Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate and Analogues

The specific synthesis of Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate can be strategically designed using a multi-component approach, which is well-suited for assembling the required substituents in a single, efficient operation. A plausible route involves the condensation of methyl acetoacetate (B1235776) (providing the methyl ester at C2 and the methyl group at C5), malononitrile (B47326) (as the source for the C3 cyano group and the C4 position), and a suitable nitrogen source like ammonia or an ammonium (B1175870) salt.

While a direct synthesis for this exact molecule is not extensively detailed, the synthesis of structurally similar compounds provides a strong basis for this approach. For instance, the reaction between terminal alkynes, sulfonyl azides, and phenacylmalononitriles has been used to construct functionalized 2-amino-3-cyano pyrroles. rsc.org Similarly, reactions of α-hydroxyketones with malononitrile and primary amines are known to produce 3-cyanopyrroles. mdpi.com

Table 2: Representative Conditions for Synthesis of 3-Cyano-Pyrrole Analogues

| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |

| α-Hydroxyketone, Malononitrile, Primary Amine | Acetic Acid | 2,5-Disubstituted-3-cyanopyrrole | 84% | mdpi.com |

| Amine, Dialkyl acetylenedicarboxylate, Aldehyde | Triphenylmethyl chloride / EtOH | Polysubstituted pyrrole | High | orientjchem.org |

| 3,3-Diaminoacrylonitrile, Dimethyl acetylenedicarboxylate | DCM | 4-cyano-2-oxo-pyrrolidene acetate (B1210297) | 76-98% | nih.gov |

This table summarizes conditions from the synthesis of related 3-cyanopyrrole structures, indicating the feasibility of a multi-component strategy.

The proposed multi-component synthesis of Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate would likely proceed through a well-defined mechanistic pathway involving sequential condensation and cyclization reactions.

Knoevenagel Condensation: The reaction would likely initiate with a base-catalyzed Knoevenagel condensation between the carbonyl group of methyl acetoacetate and the active methylene (B1212753) of malononitrile. This step forms a highly electrophilic alkene intermediate.

Enamine Formation: Concurrently, another molecule of methyl acetoacetate can react with ammonia to form an enamine intermediate.

Michael Addition: The enamine intermediate then acts as a nucleophile, attacking the electron-deficient alkene from the Knoevenagel condensation via a Michael addition. This crucial step connects the components and sets the stage for cyclization.

Intramolecular Cyclization and Aromatization: The resulting adduct undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl or nitrile groups. This is followed by a series of proton transfers and the elimination of a water molecule to yield the stable, aromatic pyrrole ring.

This mechanistic sequence is a common feature in many multi-component reactions for heterocycle synthesis and ensures the regioselective formation of the desired product. orientjchem.org

To maximize the yield and purity of Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate, several reaction parameters must be carefully optimized. The choice of solvent, catalyst, temperature, and reaction time are all critical factors that can significantly influence the outcome of the synthesis. scielo.br

Solvent: The polarity of the solvent can affect the rate of both the initial condensation and the subsequent cyclization steps. Solvents like ethanol, methanol, or acetonitrile (B52724) are often effective for these types of reactions. orientjchem.orgscielo.br

Catalyst: While some MCRs can proceed without a catalyst, the addition of a mild acid (e.g., acetic acid) or base (e.g., piperidine, triethylamine) often accelerates the reaction and improves yields by promoting the condensation and enamine formation steps. mdpi.com

Temperature: The reaction temperature needs to be controlled to balance the reaction rate against the formation of side products. Many MCRs for pyrrole synthesis can be run effectively at room temperature or with gentle heating (e.g., reflux at 85°C). scielo.br

Reaction Time: The optimal reaction time ensures the completion of the reaction without significant degradation of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation. scielo.br

Table 3: Parameters for Optimization in Pyrrole Synthesis

| Parameter | Typical Range/Options | Potential Impact |

| Temperature | 0°C to Reflux | Affects reaction rate and selectivity. Higher temperatures can lead to side products. scielo.br |

| Solvent | Ethanol, Acetonitrile, Dichloromethane | Influences reactant solubility and can mediate reaction pathways. scielo.br |

| Catalyst | Acetic Acid, Piperidine, Ce(IV) ammonium nitrate | Can significantly increase reaction rate and yield. researchgate.netmdpi.com |

| Time | 0.5 - 24 hours | Longer times may increase conversion but can also lead to byproduct formation. nih.govscielo.br |

This interactive table highlights key variables that would be adjusted to optimize the synthesis of the target compound.

Catalytic Approaches in Pyrrole-2-carboxylate Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyrrole-2-carboxylates, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions compared to classical methods. Both transition metal-catalyzed and metal-free catalytic systems have been extensively developed, each presenting unique advantages for the construction of the pyrrole ring. These catalytic methods often allow for the assembly of complex pyrrole structures from readily available starting materials, highlighting their importance in synthetic organic chemistry.

Transition metal catalysis is a powerful tool for the synthesis of pyrrole-2-carboxylates, with various metals such as palladium, rhodium, iron, and copper being employed to facilitate a range of cyclization reactions. benthamdirect.com These reactions often exhibit high levels of regio- and chemoselectivity, making them particularly attractive for the synthesis of highly substituted pyrroles. benthamdirect.com

One prominent approach involves the palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylate derivatives, which provides an efficient route to regioselectively substituted pyrroles. Iron-containing catalysts have also been utilized for the synthesis of alkyl 1H-pyrrole-2-carboxylates in quantitative yields from the reaction of 1H-pyrrole with carbon tetrachloride and aliphatic alcohols. Furthermore, ruthenium-based pincer-type catalysts have been shown to enable the synthesis of substituted pyrroles through dehydrogenative coupling reactions of secondary alcohols and amino alcohols.

A notable example of transition metal catalysis is the ruthenium-catalyzed transformation of 4-alkenyl-substituted isoxazol-5-ones to afford 1H-pyrrole derivatives. This methodology has proven effective for a range of substrates, including the synthesis of 4,5,6,7-tetrahydroindoles from cyclohexane-fused isoxazolones. The versatility of transition metal catalysts allows for the development of diverse synthetic strategies tailored to specific target molecules.

Table 1: Examples of Transition Metal-Catalyzed Pyrrole Synthesis

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Palladium | Internal alkynes, 2-amino-3-iodoacrylate derivatives | Substituted pyrroles | High regioselectivity. |

| Iron | 1H-pyrrole, carbon tetrachloride, aliphatic alcohols | Alkyl 1H-pyrrole-2-carboxylates | Quantitative yields. |

| Ruthenium | Secondary alcohols, amino alcohols | Substituted pyrroles | Dehydrogenative coupling. |

While transition metal catalysis offers significant advantages, the development of metal-free synthetic strategies is an area of growing interest due to the potential for reduced cost, lower toxicity, and simplified purification procedures. These methods often rely on the use of organocatalysts or proceed through catalyst-free thermal or microwave-assisted transformations.

One such approach is the one-pot reaction of secondary alcohols and 2-aminoalcohols, which yields various substituted NH-pyrroles via an Oppenauer oxidation in the presence of benzophenone (B1666685) as an inexpensive reagent. This process involves the mild oxidation of the secondary alcohol to a ketone, followed by an in-situ condensation with the amino alcohol and subsequent oxidative cyclization to form the pyrrole ring.

Another metal-free strategy involves the cascade reaction of aldehydes and primary amines for the synthesis of 1,3,4-trisubstituted pyrroles. Additionally, the synthesis of 2-(perfluoroalkyl)pyrroles has been achieved through a transition-metal-free cascade process, providing a practical route to this class of compounds in moderate to good yields. semanticscholar.org These examples demonstrate the potential of metal-free approaches to provide efficient and environmentally benign alternatives to traditional metal-catalyzed methods.

Regioselective Synthesis of Substituted Pyrroles

The control of regioselectivity is a critical aspect of substituted pyrrole synthesis, as the biological activity and material properties of these compounds are often highly dependent on the substitution pattern of the pyrrole ring. Achieving high regioselectivity can be challenging, but various strategies have been developed to address this issue.

One effective method for achieving regioselective arylation of pyrrole involves selective halogenation followed by a Suzuki-Miyaura reaction. This approach allows for the controlled introduction of aryl groups at the C3, C4, or C5 positions of the pyrrole ring. The regioselectivity of N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride has been shown to be highly efficient in ionic liquids, leading to excellent yields of the desired substituted pyrroles.

Multicomponent reactions also offer a powerful tool for the regioselective synthesis of fully substituted fused pyrroles. For instance, a multicomponent reaction between a thioamide, an aldehyde, and ammonium acetate proceeds under mild conditions with excellent functional group tolerance, providing a novel method for accessing medicinally relevant pyrrole structures. acs.org This approach avoids the use of hazardous oxidizing agents, which can lead to the formation of side products. The ability to control the placement of substituents on the pyrrole ring is essential for the targeted synthesis of complex molecules with specific functions.

Green Chemistry Principles in Pyrrole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrroles to develop more environmentally benign and sustainable processes. This includes the use of greener solvents, catalysts, and energy sources, as well as the design of reactions with high atom economy.

The Paal-Knorr pyrrole synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and amines, has been adapted to align with green chemistry principles. tandfonline.com Modifications include performing the reaction under solvent-free conditions, in water, or using ionic liquids as recyclable reaction media. acs.orgresearchgate.netbohrium.com The use of heterogeneous catalysts, such as smectite clays, and biodegradable, bio-sourced catalysts like citric acid, further enhances the green credentials of this reaction. lucp.net

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green pyrrole synthesis, often leading to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. benthamdirect.compensoft.net Microwave irradiation has been successfully applied to various pyrrole syntheses, including the Paal-Knorr reaction and multicomponent reactions. pensoft.net The use of ultrasound has also been explored as an alternative energy source that can promote reactions under milder conditions. The adoption of these green chemistry principles is crucial for the development of sustainable and environmentally responsible methods for the synthesis of pyrroles and other valuable chemical compounds. semanticscholar.org

Table 2: Green Chemistry Approaches in Pyrrole Synthesis

| Green Principle | Application in Pyrrole Synthesis | Examples |

|---|---|---|

| Safer Solvents | Replacement of hazardous organic solvents. | Water, Ionic liquids. acs.orgresearchgate.net |

| Catalysis | Use of reusable and non-toxic catalysts. | Smectite clays, Citric acid. lucp.net |

| Energy Efficiency | Use of alternative energy sources. | Microwave irradiation, Ultrasound. benthamdirect.compensoft.net |

| Atom Economy | Designing reactions that maximize the incorporation of all materials. | Multicomponent reactions. acs.org |

Chemical Reactivity and Derivatization Strategies of Methyl 3 Cyano 5 Methyl 1h Pyrrole 2 Carboxylate

Functional Group Transformations at the Pyrrole (B145914) Ring

The pyrrole ring of methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate is adorned with an ester and a cyano group, both of which are amenable to a variety of chemical transformations.

Reactions of the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester at the C2 position can be readily converted into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, the hydrolysis of tert-butyl pyrrole-3-carboxylates can be achieved using the HBr generated in situ during a Hantzsch pyrrole synthesis. syrris.jpresearchgate.net This suggests that similar conditions could be applied to achieve the hydrolysis of the methyl ester in the target molecule.

Transesterification: The methyl ester can be exchanged for other alkyl groups through transesterification. Lipase-catalyzed transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols has been demonstrated, indicating the feasibility of enzymatic methods for this transformation. nih.gov

Amidation: The ester can be converted to an amide by reaction with an amine. This transformation can be facilitated by activating the corresponding carboxylic acid (obtained from hydrolysis) with coupling agents such as EDC/HOBt, followed by reaction with a primary or secondary amine. nih.gov

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | Acidic (e.g., HBr) or basic (e.g., NaOH) conditions | 3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid |

| Transesterification | Alcohol, Lipase catalyst | Alkyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate |

| Amidation | 1. Hydrolysis to carboxylic acid 2. Amine, EDC/HOBt, DIPEA | N-substituted 3-cyano-5-methyl-1H-pyrrole-2-carboxamide |

Reactivity of the Cyano Group (e.g., Reduction, Hydrolysis, Cycloadditions)

The cyano group at the C3 position offers another site for functionalization.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). While sodium borohydride (B1222165) alone is generally not strong enough to reduce nitriles, the reduction can be achieved using NaBH4 in the presence of a catalyst such as NiCl2 or CoCl2. chemguide.co.ukresearchgate.net Other reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can also be employed. nih.gov

Hydrolysis: The enzymatic hydrolysis of nitriles to the corresponding carboxylic acids and amides is a well-established method that proceeds under mild conditions. google.com For example, the regioselective and stereoselective hydrolysis of a dinitrile to a cyano-carboxylic acid has been reported. googleapis.com This suggests that the cyano group of the target molecule could be selectively hydrolyzed to a carboxamide or carboxylic acid.

Cycloadditions: The cyano group can participate in cycloaddition reactions. For instance, unactivated nitriles can act as dienophiles in intramolecular Diels-Alder reactions. nih.govwikipedia.org The Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of tosylmethyl isocyanides with electron-deficient alkenes, is a classic example of constructing the pyrrole ring itself. youtube.com

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Reduction | NaBH4/NiCl2 or LiAlH4 or Catalytic Hydrogenation | Methyl 3-(aminomethyl)-5-methyl-1H-pyrrole-2-carboxylate |

| Hydrolysis | Enzymatic (Nitrilase) | Methyl 3-carbamoyl-5-methyl-1H-pyrrole-2-carboxylate or 2-methoxycarbonyl-5-methyl-1H-pyrrole-3-carboxylic acid |

| Cycloaddition | Diene (e.g., in an intramolecular setup) | Fused heterocyclic system |

Reactions at the Pyrrole Nitrogen (N-Alkylation, N-Arylation)

The pyrrole nitrogen can be functionalized through alkylation and arylation reactions.

N-Alkylation: N-alkylation of pyrroles can be achieved with alkyl halides in the presence of a base.

N-Arylation: The N-arylation of pyrroles can be accomplished via copper-catalyzed Ullmann condensation with aryl halides. organic-chemistry.org Ligand-accelerated catalysis can improve the efficiency of these reactions. acs.org Copper(I) oxide has also been used as a heterogeneous catalyst for the N-arylation of azoles with arylboronic acids under base-free conditions. organic-chemistry.org

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Methyl 1-alkyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylate |

| N-Arylation (Ullmann) | Aryl halide, CuI, Ligand, Base | Methyl 1-aryl-3-cyano-5-methyl-1H-pyrrole-2-carboxylate |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Core

The pyrrole ring can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: Pyrroles are generally more reactive towards electrophiles than benzene. pearson.com Substitution typically occurs at the C2 or C5 position due to better stabilization of the intermediate carbocation. onlineorganicchemistrytutor.comquora.com In methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate, the C2 and C5 positions are already substituted. The ester and cyano groups are electron-withdrawing, deactivating the ring towards electrophilic attack, while the methyl group is activating. Electrophilic substitution would be expected to occur at the remaining C4 position. The Friedel–Crafts acetylation of methyl 2-pyrrolecarboxylate derivatives has been shown to occur at the 4-position. researchgate.net

Nucleophilic Aromatic Substitution: While less common for pyrroles, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by electron-withdrawing groups. youtube.com The presence of both a cyano and an ester group on the target molecule could potentially facilitate nucleophilic substitution at the C4 position if a suitable leaving group is present.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation) | Acyl chloride, Lewis acid | Methyl 4-acyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylate |

| Nucleophilic Aromatic Substitution (with leaving group at C4) | Nucleophile (e.g., amine, alkoxide) | Methyl 4-substituted-3-cyano-5-methyl-1H-pyrrole-2-carboxylate |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the pyrrole ring. To utilize these reactions, the pyrrole must first be functionalized with a halide or a suitable metallic or organometallic group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. A halopyrrole derivative could be coupled with an aryl or vinyl boronic acid, or a pyrrole boronic acid could be coupled with an aryl or vinyl halide. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A halopyrrole could be reacted with an alkene to introduce a vinyl group onto the pyrrole ring. onlineorganicchemistrytutor.com

Stille Coupling: This reaction involves the coupling of an organotin compound with a halide. A stannylpyrrole could be coupled with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A halopyrrole could be coupled with a terminal alkyne to introduce an alkynyl group. youtube.comwikipedia.orgorganic-chemistry.orgyoutube.com

| Reaction | Coupling Partners | Catalyst System |

|---|---|---|

| Suzuki-Miyaura | Halopyrrole + Organoboron compound | Pd catalyst, Base |

| Heck | Halopyrrole + Alkene | Pd catalyst, Base |

| Stille | Halopyrrole + Organotin compound | Pd catalyst |

| Sonogashira | Halopyrrole + Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity of reactions on the pyrrole ring is heavily influenced by the directing effects of the existing substituents. pearson.com In electrophilic aromatic substitution, the C4 position is the most likely site of attack. The pyrrole ring itself can also act as a directing group in the functionalization of attached substituents. acs.orgnih.govfigshare.comtum.de For cross-coupling reactions, the regioselectivity is determined by the position of the halide or organometallic group.

Stereoselectivity: The introduction of new stereocenters during derivatization can be controlled to achieve specific stereoisomers. For example, the enzymatic hydrolysis of a racemic ester can be highly enantioselective. researchgate.net Diastereoselective control in reactions such as the intramolecular aza-Michael reaction can be achieved using chiral substrates or catalysts. nih.gov The synthesis of pyrroles within chiral frameworks is an active area of research. rsc.org

| Reaction Type | Controlling Factors | Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Directing effects of substituents (ester, cyano, methyl) | Substitution at the C4 position |

| Enzymatic Hydrolysis | Enzyme selectivity | Enantioselective hydrolysis of a racemic mixture |

| Diastereoselective Reactions | Chiral substrates or catalysts | Formation of a specific diastereomer |

Synthesis of Fused Heterocyclic Systems from Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate Precursors

The strategic arrangement of functional groups in methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate, specifically the ortho-positioning of a cyano group and an amino group (or a group that can be converted to an amino group), makes it a valuable precursor for the synthesis of various fused heterocyclic systems. This section explores the cyclocondensation reactions of this and structurally similar pyrrole derivatives to construct bicyclic heteroaromatic compounds, with a particular focus on the formation of pyrrolo[2,3-d]pyrimidines.

The general reactivity pattern involves the participation of the endocyclic nitrogen or an exocyclic amino group and the adjacent cyano group in cyclization reactions with various electrophilic reagents. These reactions lead to the annulation of a new ring onto the pyrrole core.

One of the most significant applications of aminocyano pyrrole derivatives is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are considered purine (B94841) analogues and exhibit a wide range of biological activities. The synthesis of these fused systems often involves the reaction of the aminocyano pyrrole precursor with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring.

For instance, alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates are recognized as versatile building blocks for a variety of annulation reactions, leading to new derivatives of 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine.

The following table summarizes representative examples of reagents used in the synthesis of pyrrolo[2,3-d]pyrimidines from aminocyano pyrrole precursors, along with the resulting fused heterocyclic system.

| Reagent | Fused Heterocyclic System |

| Formamide (B127407) | Pyrrolo[2,3-d]pyrimidin-4-amine |

| Guanidine (B92328) | 2,4-Diaminopyrrolo[2,3-d]pyrimidine |

| Urea (B33335) | Pyrrolo[2,3-d]pyrimidine-2,4-dione |

| Thiourea (B124793) | 4-Amino-2-thioxo-1,2-dihydropyrrolo[2,3-d]pyrimidine |

Detailed research findings have demonstrated the utility of these reactions. The cyclization of 5-aminopyrrole derivatives with various one-carbon and three-atom synthons provides access to a diverse range of pyrrolopyrimidines. For example, the reaction with formamide typically requires heating to effect the cyclization and formation of the 4-aminopyrrolo[2,3-d]pyrimidine.

When guanidine is used as the cyclizing agent, it provides a source of two nitrogen atoms and one carbon atom, leading to the formation of 2,4-diaminopyrrolo[2,3-d]pyrimidines. These compounds are of significant interest in medicinal chemistry. Similarly, reactions with urea and thiourea introduce a carbonyl or thiocarbonyl group, respectively, into the newly formed pyrimidine ring, yielding the corresponding dione (B5365651) and thioxo derivatives.

The reaction conditions for these transformations can vary, but often involve heating the reactants in a suitable solvent, sometimes in the presence of a base or an acid catalyst to facilitate the cyclocondensation. The choice of solvent and catalyst can influence the reaction rate and the yield of the final fused heterocyclic product.

Advanced Spectroscopic and Crystallographic Structural Elucidation of Methyl 3 Cyano 5 Methyl 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

¹H NMR and ¹³C NMR Spectral Analysis

No experimental ¹H NMR or ¹³C NMR data for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate has been identified in the public domain.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

There are no available COSY, HMQC, or HMBC spectra for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate in published literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Specific FT-IR and Raman spectral data for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate are not available.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

While the molecular weight can be calculated, no experimental mass spectrometry data, including molecular ion peak and fragmentation patterns, for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate has been found.

X-ray Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Molecular Conformation

No X-ray crystallographic studies, and therefore no unit cell parameters or detailed molecular conformation data, have been reported for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed crystallographic analysis of Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate is not available in the reviewed scientific literature. Therefore, a definitive description of its specific intermolecular interactions and crystal packing cannot be provided. However, a comprehensive understanding can be inferred by examining the well-documented crystal structure of the parent compound, Methyl 1H-pyrrole-2-carboxylate , and considering the influence of the additional cyano and methyl functional groups.

Intermolecular Interactions in Methyl 1H-pyrrole-2-carboxylate

The crystal structure of Methyl 1H-pyrrole-2-carboxylate is stabilized by a network of distinct intermolecular interactions, primarily strong hydrogen bonds and weaker C-H···π interactions. mdpi.com

Hydrogen Bonding:

The most significant intermolecular force is the hydrogen bond formed between the pyrrole (B145914) N-H group (donor) and the carbonyl oxygen atom (acceptor) of the methyl ester group on an adjacent molecule. nih.gov These N-H···O interactions are responsible for linking the molecules into infinite chains. mdpi.comnih.gov Specifically, these hydrogen bonds create a C(5) chain motif along the b-axis of the crystal lattice. mdpi.com Further, weak C-H···O interactions connect these primary chains, forming centrosymmetric dimers with an R22(6) motif. mdpi.com

Interactive Data Table: Hydrogen Bonding in Methyl 1H-pyrrole-2-carboxylate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

|---|---|---|---|---|---|

| N-H···O | n/a | n/a | n/a | n/a | C(5) Chain |

| C-H···O | n/a | n/a | n/a | n/a | R22(6) Dimer |

Specific bond lengths and angles for Methyl 1H-pyrrole-2-carboxylate were not detailed in the provided search results.

C-H···π Interactions:

In addition to hydrogen bonding, the three-dimensional crystal structure is further stabilized by weak C-H···π interactions. mdpi.com In these interactions, a hydrogen atom from a C-H bond points towards the electron-rich π system of the pyrrole ring of a neighboring molecule. nih.gov These contacts create a secondary system of strands that interconnect the primary chains formed by hydrogen bonds. nih.gov

Interactive Data Table: C-H···π Interactions in Methyl 1H-pyrrole-2-carboxylate

| C-H···Cg (Ring) | H···Cg (Å) | C-H···Cg (°) |

|---|---|---|

| C3-H3···Cg1 | 2.72(2) | 156(1) |

Data from a study on related pyrrole derivatives, where Cg1 represents the centroid of the pyrrole ring. mdpi.com

Predicted Influence of Substituents in Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate

The presence of a cyano group at the C3 position and a methyl group at the C5 position would be expected to introduce additional intermolecular interactions and potentially alter the packing arrangement observed in the parent compound.

Cyano Group: The cyano group is a potent hydrogen bond acceptor due to the lone pair of electrons on the nitrogen atom. It could compete with the carbonyl oxygen to form N-H···N≡C hydrogen bonds. Furthermore, the cyano group is known to participate in π-π stacking and other dipole-dipole interactions, which could significantly influence the crystal packing. mdpi.comfrontiersin.org In some structures, the cyano group has been observed to engage in polar contacts with specific amino acid residues in protein binding sites, underscoring its interactive potential. mdpi.com

Methyl Group: The C5-methyl group would introduce additional, albeit weaker, C-H bonds that can act as donors in C-H···O or C-H···N hydrogen bonds. It would also increase the steric bulk of the molecule, which could affect the efficiency of π-π stacking between pyrrole rings.

Computational and Theoretical Studies on Methyl 3 Cyano 5 Methyl 1h Pyrrole 2 Carboxylate

Molecular Dynamics Simulations for Conformational Landscape and Interactions

There are no available molecular dynamics simulation studies that explore the conformational landscape or intermolecular interactions of Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate.

Prediction of Spectroscopic Parameters via Computational Methods

No studies were identified that computationally predict spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) for this specific pyrrole (B145914) derivative.

Theoretical Elucidation of Reaction Mechanisms

The literature search did not yield any theoretical studies focused on elucidating the mechanisms of chemical reactions involving Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate.

Computational Structure-Activity Relationship (SAR) Studies

There is no available research on computational SAR studies for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate or its derivatives.

Mechanistic Investigations of Biological Interactions and Pre Clinical Significance

Molecular Target Identification and Binding Studies

The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.gov Studies on analogues of Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate suggest that its biological activity is likely mediated through specific molecular interactions with proteins, including enzymes and receptors.

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase B, Cyclin-dependent kinases)

Although direct inhibitory data for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate against DNA Gyrase B and Cyclin-dependent kinases (CDKs) is not available, related pyrrole derivatives have demonstrated activity against these and other enzymes. For instance, various functionalized pyrrole scaffolds are recognized as important chemotypes for designing protein kinase inhibitors, which include the CDK family. nih.gov Some pyrrole-containing compounds have shown potent antiproliferative effects, a hallmark of CDK inhibition. nih.gov

In the context of antibacterial research, the pyrrole moiety has been incorporated into inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. While specific data for the title compound is absent, the general principle of targeting the ATP-binding site of the GyrB subunit by pyrrole-containing molecules has been established.

Research into other enzymatic targets has also been fruitful for pyrrole derivatives. For example, certain 2-cyanopyrrole derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. frontiersin.org Molecular docking studies of these inhibitors revealed interactions with the active site of the enzyme. frontiersin.org Another study on 5-methyl-2-carboxamidepyrrole-based compounds identified them as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov

Table 1: Illustrative Enzyme Inhibition Data for Analogs of Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 2-Cyanopyrrole Derivative (A12) | Tyrosinase | 0.97 | frontiersin.org |

| 5-Methyl-2-carboxamidepyrrole | mPGES-1 | Low micromolar | nih.gov |

Note: This table presents data for structurally related compounds to illustrate the potential for enzyme inhibition within this chemical class, as direct data for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate is not available.

Receptor Interaction and Modulation Mechanisms

The interaction of pyrrole-based compounds with various receptors is a key area of investigation. While specific receptor binding and modulation data for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate are not detailed in the available literature, the general class of pyrrole derivatives has been explored for its potential to interact with a range of receptors, contributing to their pharmacological effects. The diverse biological activities reported for pyrrole derivatives, including anticancer properties, suggest that receptor-mediated pathways may be involved. nih.govresearchgate.net

Protein Binding Modes and Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the potential binding modes of pyrrole derivatives with their protein targets. For 2-cyanopyrrole derivatives targeting tyrosinase, docking simulations have shown that these molecules can fit within the enzyme's active site, forming key interactions that are believed to be responsible for their inhibitory activity. frontiersin.org Similarly, in the development of 5-methyl-2-carboxamidepyrrole-based anticancer agents, in silico docking experiments were crucial in predicting the binding of these compounds to their target enzymes. nih.gov

In a study of pyrrolo[1,2-d] nih.govnih.govresearchgate.nettriazine and pyrrolo[1,2-a]pyrazine (B1600676) derivatives synthesized from a 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide precursor, molecular docking was used to predict their binding to microbial and COVID-19 proteins. researchgate.net These computational models provide valuable insights into the potential protein-ligand interactions that could be relevant for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate.

Table 2: Illustrative Molecular Docking Results for Pyrrole Analogs

| Compound Class | Protein Target | Key Predicted Interactions | Reference |

| 2-Cyanopyrrole Derivative | Tyrosinase | Active site binding | frontiersin.org |

| 5-Methyl-2-carboxamidepyrrole | mPGES-1 | Enzyme active site binding | nih.gov |

| Pyrrolo[1,2-a]pyrazine derivative | COVID-19 Main Protease | Active site binding | researchgate.net |

Note: This table provides examples from related pyrrole compounds to demonstrate the utility of molecular docking in predicting protein interactions, as specific studies on Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate were not found.

Cellular Pathway Modulation in Pre-clinical Models

The anticancer potential of various pyrrole derivatives has been demonstrated in pre-clinical in vitro models, where they have been shown to modulate cellular pathways leading to apoptosis and cell cycle arrest. researchgate.netmdpi.com

Apoptosis Induction Pathways (in vitro)

Numerous studies on structurally diverse pyrrole derivatives have highlighted their ability to induce apoptosis in cancer cell lines. researchgate.netmdpi.com For example, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which shares a methyl carboxylate group with the title compound, have been shown to induce apoptosis in human cancer cells. mdpi.com One such derivative was found to induce late apoptosis/necrosis in up to 36% of HepG2 liver cancer cells and 35% of A549 lung cancer cells. mdpi.com The pro-apoptotic activity of these compounds was confirmed by Annexin V staining and caspase-3/7 activity assays. mdpi.com While some derivatives appear to act through caspase-dependent pathways, others may induce apoptosis via caspase-independent mechanisms. mdpi.com

Table 3: Illustrative Apoptosis Induction Data for a Related Benzofuran (B130515) Derivative

| Cell Line | Compound | Effect | Percentage of Apoptotic Cells | Reference |

| HepG2 | Compound 8 | Late apoptosis/necrosis | 36% | mdpi.com |

| A549 | Compound 8 | Late apoptosis/necrosis | 35% | mdpi.com |

Note: This data is for a related benzofuran derivative and is presented to illustrate the potential for apoptosis induction by similar chemical structures, as direct data for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate is unavailable.

Cell Cycle Arrest Mechanisms (in vitro)

In addition to apoptosis, the induction of cell cycle arrest is a common mechanism of action for anticancer compounds. Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown that these compounds can cause cell cycle arrest in cancer cells. mdpi.com One derivative was found to induce G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com This indicates that compounds with a similar methyl carboxylate feature may interfere with the cell division cycle.

Table 4: Illustrative Cell Cycle Arrest Data for Related Benzofuran Derivatives

| Cell Line | Compound | Effect | Reference |

| HepG2 | Compound 7 | G2/M phase arrest | mdpi.com |

| A549 | Compound 8 | S and G2/M phase arrest | mdpi.com |

Note: This data is from a study on related benzofuran derivatives and is provided to exemplify the potential for cell cycle modulation by compounds with similar structural motifs, due to the absence of direct data for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate.

Tubulin Interaction Properties

Derivatives of the pyrrole-2-carboxylate class have been identified as potent antitubulin agents that interfere with microtubule dynamics, a critical process in cell division. nih.govnih.gov These compounds often target the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network. nih.govnih.gov

Molecular docking studies have provided insight into the binding of these ligands to tubulin. For instance, two novel pyrrole-based carboxamides, CA-61 and CA-84, demonstrated efficient binding within the colchicine (B1669291) site with binding energies of -9.390 kcal/mol and -9.910 kcal/mol, respectively. nih.govresearchgate.net The interactions are stabilized by hydrogen bonds with specific amino acid residues. CA-61 forms hydrogen bonds with THR 179 and THR 353, while CA-84 interacts with LYS 254 and ASN 101. nih.govresearchgate.net

Similarly, molecular modeling of 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester and its analogues revealed two distinct binding modes within the colchicine site. nih.gov In both modes, the phenyl ring is clamped by the side chains of Leu248β and Leu255β, and the pyrrole nitrogen interacts favorably with the backbone oxygen of Asn258β. nih.gov The higher activity binding mode is buried deeper in the site and overlaps significantly with the A and C rings of colchicine. nih.gov Experimental assays confirm these molecular interactions, with potent pyrrole-based compounds showing strong inhibition of tubulin polymerization and disruption of the microtubule assembly in cancer cells. nih.gov

Table 1: Tubulin Interaction Properties of Pyrrole-Based Compounds

| Compound Name | Target Site | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| CA-61 | Colchicine Site | -9.390 | THR 179, THR 353 | nih.gov |

| CA-84 | Colchicine Site | -9.910 | LYS 254, ASN 101 | nih.gov |

| 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester | Colchicine Site | Not specified | Leu248β, Leu255β, Asn258β | nih.gov |

Antimicrobial Activity at a Molecular Level

The pyrrole-2-carboxylate scaffold is a key component in the development of novel antibacterial agents, particularly those targeting bacterial type II topoisomerases, such as DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govnih.govnih.gov These enzymes are essential for bacterial DNA replication, making them validated targets for antibiotic development.

Pyrrolamide-class inhibitors have been shown to effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB domain of DNA gyrase. nih.gov For example, a derivative containing a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl moiety was identified as a potent inhibitor of DNA gyrase activity with a 50% inhibitory concentration (IC50) value of < 5 nM. nih.gov

Structural studies of an E. coli GyrB complex have elucidated the molecular interactions underpinning this inhibitory activity. The 3,4-dichloro-5-methylpyrrole moiety of an inhibitor was observed to form several hydrophobic interactions with residues in a lipophilic pocket of the enzyme, including Val43, Ala47, Val71, Ile78, Val120, and Val167. nih.gov The pyrrole NH group is involved in a hydrogen bond with the side chain of Asp73, and the carboxamide oxygen interacts with a conserved water molecule and the hydroxyl group of the Thr165 side chain, further stabilizing the complex. nih.gov The synthesis of derivatives containing the 4-cyano-5-methyl-1H-pyrrole moiety has been explored to improve the physicochemical properties of these topoisomerase inhibitors. nih.gov

Table 2: Antimicrobial Activity of Pyrrole Derivatives Targeting Topoisomerases

| Compound/Class | Target Enzyme | Mechanism of Action | Key Structural Moiety | Reference |

|---|---|---|---|---|

| Pyrrolamide Inhibitor | M. tuberculosis DNA Gyrase (GyrB) | Inhibition of ATPase activity | 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl | nih.gov |

| Benzothiazole Derivative | E. coli DNA Gyrase (GyrB) | Binding to ATPase site | 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido | nih.gov |

| Pyrrolamide-type Inhibitor | GyrB/ParE | Dual inhibition | 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide | nih.gov |

Anticancer Activity in Cell Lines (Mechanistic Focus)

The anticancer properties of pyrrole-2-carboxylate derivatives are mechanistically linked to their ability to disrupt the microtubule network, as detailed in section 6.2.3. nih.gov By inhibiting tubulin polymerization, these compounds induce a robust cell cycle arrest in the G2/M phase, leading to the accumulation of mitotic cells and subsequent programmed cell death (apoptosis). nih.govresearchgate.net

The cytotoxic effects of this class of compounds have been demonstrated across a broad spectrum of epithelial cancer cell lines, including breast, lung, prostate, and colon cancer. nih.govnih.gov For instance, certain trisubstituted pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary) human adenocarcinoma-derived cell lines. nih.gov The highest antitumor properties were observed against LoVo colon cells. nih.gov

Furthermore, 5-methyl-2-carboxamidepyrrole-based compounds have been identified as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), showing promising anticancer activities against colorectal cancer (CRC) cell lines. nih.gov The potent antiproliferative activity of various pyrrole derivatives highlights the importance of this scaffold in the development of new chemotherapeutic agents. mdpi.com

Table 3: In Vitro Anticancer Activity of Selected Pyrrole Derivatives

| Cell Line | Cancer Type | Compound Class | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|---|

| LoVo | Colon Adenocarcinoma | Trisubstituted pyrrole | Not specified (High activity) | Cytotoxicity | nih.gov |

| MCF-7 | Breast Adenocarcinoma | Trisubstituted pyrrole | Not specified (High activity) | Cytotoxicity | nih.gov |

| SK-OV-3 | Ovary Adenocarcinoma | Trisubstituted pyrrole | Not specified (High activity) | Cytotoxicity | nih.gov |

| HCC1806 | Breast Cancer | Pyrrole-based carboxamide | Not specified | Tubulin inhibition, G2/M arrest, apoptosis | researchgate.net |

| CRC cell lines | Colorectal Cancer | 5-methyl-2-carboxamidepyrrole | Not specified | mPGES-1/sEH inhibition | nih.gov |

Structure-Based Design of Pyrrole-2-carboxylate Derivatives for Biological Activity

The rational, structure-based design of novel therapeutics has become a cornerstone of modern medicinal chemistry. For pyrrole-2-carboxylate derivatives, this approach leverages detailed knowledge of the target protein's three-dimensional structure to create more potent and selective inhibitors. nih.govnih.gov

A structure-guided strategy was successfully employed to design novel pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating tuberculosis. nih.govnih.gov This design was based on the crystal structure of MmpL3 and a refined pharmacophore model. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrole ring and the carboxamide group greatly improved anti-tuberculosis activity. nih.govnih.gov

Similarly, for antitubulin agents targeting the colchicine site, molecular modeling has been instrumental in understanding SAR and guiding the design of new analogues. nih.gov By using docking simulations and hydropathic interaction (HINT) scoring, researchers can predict the binding modes of different pyrrole derivatives. nih.gov This computational analysis helps explain why certain compounds exhibit higher activity and provides novel insights for designing future agents with improved efficacy. nih.gov This combined in silico and experimental approach facilitates the rapid selection and oriented synthesis of focused libraries of pyrrole-based derivatives with enhanced biological activity. nih.gov

Advanced Applications in Chemical Research and Materials Science

Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate as a Versatile Synthetic Building Block

Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate has emerged as a highly valuable and versatile building block in organic synthesis. Its unique arrangement of functional groups—a reactive cyano group, a nucleophilic pyrrole (B145914) ring, and an ester moiety—provides multiple avenues for chemical modification, making it an ideal starting material for the construction of a wide array of complex molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds

The densely functionalized nature of methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The cyano and amino groups of related pyrrole derivatives are strategically positioned to undergo cyclization reactions, leading to the formation of bicyclic and polycyclic structures of significant medicinal and material interest.

One notable application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are of considerable interest due to their structural analogy to purines, which allows them to function as potent inhibitors of various kinases. nih.gov The synthesis often involves the cyclization of a 2-amino-3-cyanopyrrole precursor with a suitable one-carbon synthon, such as formamide (B127407) or formic acid, to construct the pyrimidine (B1678525) ring. Similarly, this pyrrole derivative can serve as a key intermediate in the preparation of novel antifolates, which have shown significant antitumor activities. nih.gov

Furthermore, related alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates have been demonstrated to be excellent building blocks for annulation reactions, leading to new derivatives of 1H-pyrrolo[1,2-a]imidazole. researchgate.netrsc.org This versatility underscores the importance of the cyanopyrrole scaffold in accessing diverse heterocyclic frameworks.

Table 1: Examples of Heterocyclic Scaffolds Derived from Cyanopyrrole Precursors

| Precursor | Reagents and Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyrrole | Formamide, heat | Pyrrolo[2,3-d]pyrimidine | ekb.eg |

| Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate | Annulation reactions | 1H-Pyrrolo[1,2-a]imidazole | researchgate.netrsc.org |

Preparation of Advanced Intermediates for Medicinal Chemistry Lead Optimization

In the field of medicinal chemistry, the iterative process of lead optimization is crucial for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate and its close analogues serve as critical intermediates in this process, providing a robust platform for systematic structural modifications.

The pyrrole core is a common motif in numerous biologically active compounds, including kinase inhibitors. For instance, pyrrole indolin-2-one based structures are known to target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), playing a key role in anti-angiogenesis therapies. cancertreatmentjournal.com The functional handles on the methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate ring allow for the introduction of various substituents to probe the structure-activity relationships (SAR) of these inhibitors.

Moreover, derivatives such as 5-methyl-2-carboxamidepyrroles have been designed and synthesized as novel dual microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) inhibitors, showing promise as anticancer agents. nih.gov The versatility of the starting pyrrole allows for the creation of libraries of compounds for screening and subsequent optimization.

Integration into Functional Materials (e.g., optoelectronic properties, aggregation-induced emission)

The unique electronic and photophysical properties of pyrrole derivatives, particularly those bearing cyano groups, have led to their exploration in the development of advanced functional materials. These materials have potential applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors.

A particularly interesting phenomenon observed in certain pyrrole derivatives is aggregation-induced emission (AIE). nih.govnih.gov In contrast to many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules exhibit enhanced fluorescence emission upon aggregation. This property is highly desirable for applications in solid-state lighting and biological imaging. The mechanism of AIE is often attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.

Theoretical and experimental studies on bis(cyanostyryl)pyrrole derivatives have shown that the positioning of the cyano group plays a critical role in their photophysical behavior, influencing their fluorescence quantum yields in both solution and the aggregated state. researchgate.net This highlights the potential for fine-tuning the optoelectronic properties of materials derived from methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate through strategic chemical modifications. The introduction of different aryl or heterocyclic groups can modulate the energy levels of the frontier molecular orbitals, leading to materials with tailored emission colors and efficiencies.

Table 2: Photophysical Properties of Selected AIE-active Pyrrole Derivatives

| Compound | Solvent System | Fluorescence Quantum Yield (Solution) | Fluorescence Quantum Yield (Aggregate/Solid) | Reference |

|---|---|---|---|---|

| o-DCSP | THF/Water | 0.0036 | 0.15 | researchgate.net |

| i-DCSP | THF/Water | 0.43 | 0.12 | researchgate.net |

Role in Catalysis (e.g., as a ligand component)

While the direct application of methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate as a ligand in catalysis is not extensively documented, the broader class of pyrrole derivatives has shown significant potential in this area. The nitrogen atom of the pyrrole ring can coordinate to metal centers, and the substituents on the ring can be tailored to influence the steric and electronic properties of the resulting metal complex.

Pyrrole-based ligands have been employed in a variety of catalytic transformations. The ability to introduce chiral substituents onto the pyrrole scaffold makes them attractive for applications in asymmetric catalysis, where the selective synthesis of one enantiomer of a chiral product is desired. The functional groups present in methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate, such as the ester and cyano groups, could potentially be modified to create multidentate ligands capable of forming stable and catalytically active complexes with transition metals.

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the formation of organized molecular assemblies. The hydrogen bonding capabilities of the pyrrole N-H group, along with the potential for dipole-dipole and π-π stacking interactions, make methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate an interesting candidate for the design of self-assembling systems.

Studies on the crystal structure of methyl 1H-pyrrole-2-carboxylate have revealed the formation of hydrogen-bonded chains. nih.govmdpi.comdntb.gov.ua The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as an acceptor, leading to the formation of well-defined supramolecular architectures in the solid state. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice.

Furthermore, the principles of supramolecular chemistry have been applied to construct functional materials. For instance, supramolecular assemblies of polypyrrole with macrocyclic molecules have been utilized in the development of flexible solid-state supercapacitors. nankai.edu.cn The ability of pyrrole-containing molecules to engage in specific non-covalent interactions can be harnessed to direct the assembly of molecules into functional nanostructures with applications in areas such as electronics and energy storage.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate |

| Pyrrolo[2,3-d]pyrimidine |

| 1H-Pyrrolo[1,2-a]imidazole |

| Formamide |

| Formic acid |

| Guanidine (B92328) |

| 5-methyl-2-carboxamidepyrrole |

| bis(cyanostyryl)pyrrole |

| Pentaphenylpyrrole |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclization of precursors like ethyl cyanoacetate with methylamine and aldehydes under basic conditions (e.g., sodium ethoxide) at elevated temperatures (80–100°C). Solvent choice (ethanol, DMF) and stoichiometric ratios of reagents are critical for optimizing yield .

- Data Contradiction : Variations in substituent positioning (e.g., methyl vs. cyano groups) may lead to side reactions; rigorous monitoring via TLC or HPLC is advised to isolate the desired product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Techniques :

- NMR : and NMR to confirm substituent positions (e.g., δ ~12.5 ppm for NH protons in pyrrole rings) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 191.2) .

- HPLC : Purity >95% using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound?

- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation and contact with skin.

- Disposal : Follow institutional guidelines for organic waste. Neutralize with inert adsorbents (e.g., vermiculite) before disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond-length anomalies) be resolved during structural refinement?

- Tools : Use SHELXL for small-molecule refinement, employing restraints for disordered regions and validating with R1 values (<5%). Cross-check with ORTEP-3 for thermal ellipsoid visualization .

- Validation : Apply the IUCr’s structure-validation criteria (e.g., PLATON) to detect missed symmetry or incorrect space-group assignments .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Case Example : Compare derivatives like Methyl 3-cyano-5-methyl-1H-pyrrole-2-carboxylate with analogs lacking the cyano group. Use dose-response assays (IC) to quantify potency differences:

| Compound | IC (HeLa cells) | LogP |

|---|---|---|

| Methyl 3-cyano-5-methyl... | 12 μM | 1.8 |

| Methyl 5-methyl-pyrrole... | >50 μM | 1.2 |

| Conclusion : The cyano group enhances cytotoxicity but reduces solubility . |

Q. How do computational methods (e.g., DFT) predict reactivity at the pyrrole ring’s 3-cyano position?

- Approach : Perform geometry optimization at the B3LYP/6-31G(d) level to calculate Fukui indices. Results indicate the cyano group is electrophilic, favoring nucleophilic substitution (e.g., with amines or thiols) .

Q. What experimental design mitigates side reactions during functionalization of the pyrrole core?

- Optimization : Use protecting groups (e.g., Boc for NH) to direct reactivity. For example, acylation at the 5-methyl position proceeds efficiently with benzoyl chloride in anhydrous DCM at 0°C .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.